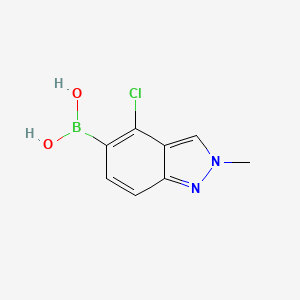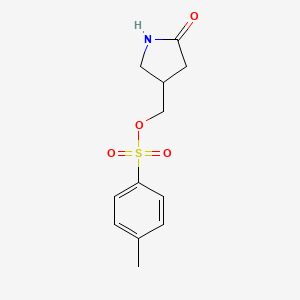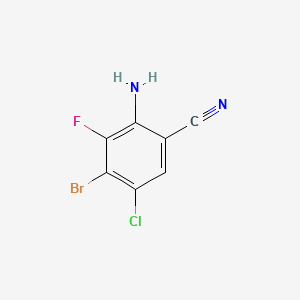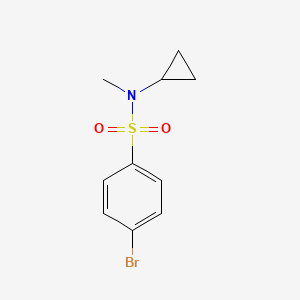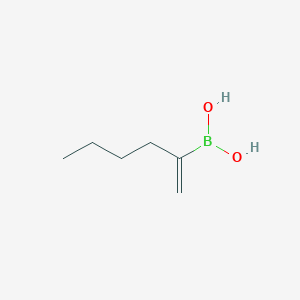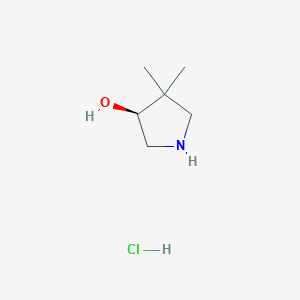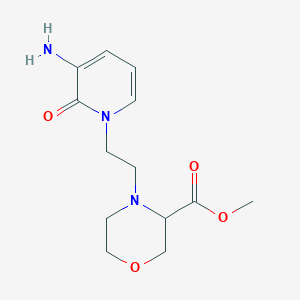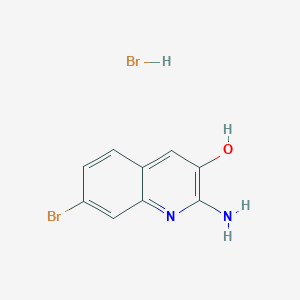
2-Amino-7-bromoquinolin-3-ol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-7-bromoquinolin-3-ol hydrobromide is a chemical compound with the molecular formula C9H8Br2N2O and a molecular weight of 319.98 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-bromoquinolin-3-ol hydrobromide typically involves the bromination of 2-aminoquinolin-3-ol. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position of the quinoline ring. The reaction is usually performed in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The process is optimized to ensure high yield and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-7-bromoquinolin-3-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms of quinoline.
Substitution: The bromine atom at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides or other oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-Amino-7-bromoquinolin-3-ol hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-7-bromoquinolin-3-ol hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoquinolin-3-ol: Lacks the bromine atom at the 7-position.
7-Bromoquinolin-3-ol: Lacks the amino group at the 2-position.
2-Amino-7-chloroquinolin-3-ol: Has a chlorine atom instead of a bromine atom at the 7-position.
Uniqueness
2-Amino-7-bromoquinolin-3-ol hydrobromide is unique due to the presence of both the amino group at the 2-position and the bromine atom at the 7-position. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C9H8Br2N2O |
|---|---|
Molekulargewicht |
319.98 g/mol |
IUPAC-Name |
2-amino-7-bromoquinolin-3-ol;hydrobromide |
InChI |
InChI=1S/C9H7BrN2O.BrH/c10-6-2-1-5-3-8(13)9(11)12-7(5)4-6;/h1-4,13H,(H2,11,12);1H |
InChI-Schlüssel |
XUFRVXQLYDRQEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=NC(=C(C=C21)O)N)Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


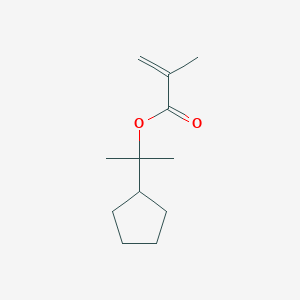
![Tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13935709.png)
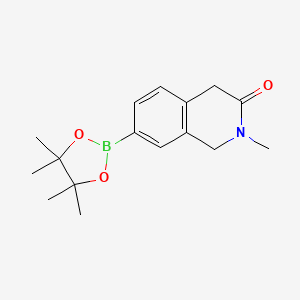
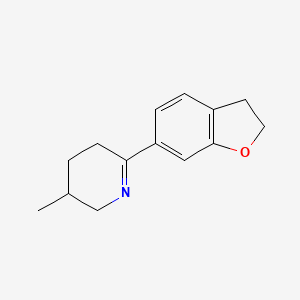
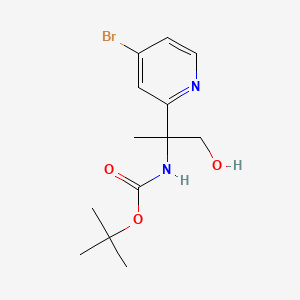
![2-n-Decylperhydroindeno[2,1-a]indene](/img/structure/B13935722.png)

